molecular formula C7H6O3 B7790982 beta-(2-Furyl)acrylic acid

beta-(2-Furyl)acrylic acid

Cat. No. B7790982
M. Wt: 138.12 g/mol
InChI Key: ZCJLOOJRNPHKAV-UHFFFAOYSA-N
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Description

Beta-(2-Furyl)acrylic acid is a useful research compound. Its molecular formula is C7H6O3 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-(2-Furyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-(2-Furyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Preparation : Rajagopalan (1942) investigated the preparation of beta-(2-furyl)acrylic acid through the condensation of furfural and malonic acid, focusing on optimizing yield and purity【Rajagopalan, 1942】.

  • Conformational Analysis : Fisichella et al. (1975) conducted NMR spectral studies on (E)-α-phenyl-β-(2-furyl)acrylic acids to determine their preferred conformational states【Fisichella et al., 1975】.

  • Production from Agricultural Waste : Mitarlis and Wikandari (2010) explored synthesizing beta-(2-furyl)-acrylic acid from bagasse (sugar industry waste), demonstrating its potential as a raw material for sunscreen compounds【Mitarlis & Wikandari, 2010】.

  • Medical Applications - Metal Intoxication : Tandon, Prasad, and Singh (2000) investigated the efficacy of alpha-mercapto-beta-(2-furyl) acrylic acids in mobilizing intracellularly bound cadmium in rats, highlighting potential medical applications in treating metal intoxication【Tandon et al., 2000】.

  • Organic Synthesis : Zhang, Xia, and Zhou (2000) studied the asymmetric aminohydroxylation of furyl and thienyl acrylates, including beta-(2-furyl)acrylic acid derivatives, for potential applications in organic synthesis and pharmaceuticals【Zhang et al., 2000】.

  • Anthelmintic Activity : Lei et al. (1963) synthesized derivatives of beta-(5-nitro-2-furyl)-acrylamides and esters, exploring their anthelmintic activity against Schistosomiasis Japonica【Lei et al., 1963】.

  • Material Science : Raval, Patel, and Vyas (2002) used 3-(2-furyl)acrylic acid derivatives for fabricating and characterizing glass fiber reinforced composites, demonstrating the material science applications of this compound【Raval et al., 2002】.

  • Cytotoxic and Genotoxic Effects : Slameňová and Mazáriová (1979) studied the cytotoxic and genotoxic effects of 5-nitro-2-furyl acrylic acid on human fibroblasts, indicating potential implications in biomedical research【Slameňová & Mazáriová, 1979】.

properties

IUPAC Name

3-(furan-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJLOOJRNPHKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060233
Record name Furylacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-(2-Furyl)acrylic acid

CAS RN

539-47-9
Record name Furylacrylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=539-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furylacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Malonic acid (104 g; 1 mole) was dissolved in a mixture of furfural (96 g; 1 mole), pyridine (72 ml) and ethanol (10 ml) and pumped through the CMR (15 ml/min; 165° C.; 1200 kPa). The product mixture was diluted with diethyl ether (200 ml) and washed with 5% aqueous sulphuric acid (4×200 ml) to remove most of the pyridine. The remaining solution was evaporated to dryness on a rotary evaporator and the resultant 2-furanacrylic acid (25 g; 18% yield) crystallised from water m. p. 141° C. The MS was in close agreement with spectrum in the MS library. For a convention preparation see ref.18.
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104 g
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96 g
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72 mL
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10 mL
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200 mL
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Synthesis routes and methods II

Procedure details

The mixture of 2-furfural (15 g, 0.15 mol), malonic acid (17.9 g, 0.17 mol) and piperidine(1.5 ml, 0.016 mol) in 80 ml of pyridine was stirred for 5 hours at 100° C. and then refluxed for 20 min, which was cooled down to room temperature and poured into water (180 ml), and resultant mixture was acidified with concentrated HCl. The generated precipitate was collected by filtration and dried under the reduced pressure to give 3-(furan-2-yl)-acrylic acid (16.8 g). 1H NMR (400 MHz, DMSO-d6) ppm 12.44 (brs, 1H), 7.83 (d, J=1.8 Hz, 1H), 7.40 (d, J=15.9 Hz, 1H), 6.93 (d, J=3.3 Hz, 1H), 6.63 (dd, J=1.8, 3.3 Hz, 1H), 6.17 (d, J=15.7 Hz, 1H).
Quantity
15 g
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17.9 g
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1.5 mL
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80 mL
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0 (± 1) mol
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180 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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